N-(sec-butyl)-3-methylbenzamide
CAS No.:
Cat. No.: VC0850436
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
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Molecular Weight | 191.27 g/mol |
IUPAC Name | N-butan-2-yl-3-methylbenzamide |
Standard InChI | InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
Standard InChI Key | JQFCKFDTTYHZKH-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CC(=CC=C1)C |
Canonical SMILES | CCC(C)NC(=O)C1=CC=CC(=C1)C |
Introduction
Chemical Structure and Basic Properties
N-(sec-butyl)-3-methylbenzamide consists of a 3-methylbenzene ring with an amide linkage to a sec-butyl group. The compound has the molecular formula C₁₂H₁₇NO, similar to its structural isomer N-(tert-butyl)-3-methylbenzamide . Based on analogous compounds, its molecular weight is approximately 191.27 g/mol .
Physical and Chemical Properties
Drawing from data available for similar benzamide derivatives, the following physicochemical properties can be attributed to N-(sec-butyl)-3-methylbenzamide:
Structural Comparison with Related Compounds
N-(sec-butyl)-3-methylbenzamide shares structural similarities with several compounds that have been more extensively studied, allowing for comparative analysis.
Comparison with Isomeric and Related Benzamides
The structural variations among these compounds, particularly the position of the methyl group on the benzene ring and the configuration of the butyl moiety, significantly influence their three-dimensional structures, which in turn affects their physical properties and potential biological activities.
Spectroscopic Characterization
The structural elucidation and confirmation of N-(sec-butyl)-3-methylbenzamide would typically involve multiple spectroscopic techniques.
Predicted Interactions and Reactivity
Chemical Reactivity
As an amide, N-(sec-butyl)-3-methylbenzamide would be expected to exhibit the following reactivity:
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Hydrolysis: Resistant to mild hydrolysis but susceptible to cleavage under strong acidic or basic conditions
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Reduction: Reducible to the corresponding amine using strong reducing agents
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Functional Group Transformations: The methyl group on the benzene ring could undergo oxidation or other transformations
Intermolecular Interactions
The compound possesses several structural features that influence its interactions:
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Hydrogen Bonding: The amide group can participate in hydrogen bonding as both donor and acceptor
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π-π Interactions: The aromatic ring can engage in π-stacking interactions
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Hydrophobic Interactions: The sec-butyl and 3-methyl groups contribute to hydrophobic properties
Research Gaps and Future Directions
Despite the potential importance of N-(sec-butyl)-3-methylbenzamide, several research gaps remain:
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Comprehensive Characterization: Complete spectroscopic and crystallographic data are needed
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Biological Activity Profiling: Systematic evaluation of biological activities, particularly in comparison to the studied analogues
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Optimization of Synthesis: Development of high-yielding, environmentally friendly synthesis routes
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect physicochemical and biological properties
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